molecular formula C10H7BrN2 B13938331 6'-Bromo-2,3'-bipyridine CAS No. 342618-54-6

6'-Bromo-2,3'-bipyridine

Cat. No.: B13938331
CAS No.: 342618-54-6
M. Wt: 235.08 g/mol
InChI Key: MYKJUTJKRCFNNV-UHFFFAOYSA-N
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Description

Significance of Bipyridine Scaffolds in Coordination Chemistry and Beyond

Bipyridine scaffolds are fundamental building blocks in coordination chemistry, prized for their capacity to form stable complexes with a wide array of metal ions. smolecule.com These bidentate ligands, consisting of two interconnected pyridine (B92270) rings, play a crucial role in the development of catalysts, photosensitizers, and advanced materials. mdpi.compreprints.org The nitrogen atoms within the bipyridine core act as effective coordination sites, influencing the electronic and catalytic behavior of the resulting metal complexes. Beyond coordination chemistry, bipyridine derivatives are integral to supramolecular chemistry, where they are used to construct intricate molecular assemblies and devices. smolecule.com Their tunable electronic properties also make them valuable in the field of organic electronics for applications such as organic light-emitting diodes (OLEDs). smolecule.com

The Unique Role of Halogen Substitution in Bipyridine Reactivity and Functionalization

The introduction of halogen atoms, such as bromine, onto the bipyridine framework dramatically expands its chemical utility. Halogen substitution serves multiple purposes: it provides a reactive handle for further functionalization through various cross-coupling reactions, and it modulates the electronic properties of the bipyridine ligand. vulcanchem.comatomfair.com This electronic tuning is critical for tailoring the performance of metal complexes in catalytic applications and for designing materials with specific photophysical properties. The presence of a halogen atom can also introduce the potential for halogen bonding, a noncovalent interaction that is increasingly recognized for its importance in crystal engineering and the design of supramolecular structures. nih.govresearchgate.netmdpi.com This interaction, occurring between an electrophilic region on the halogen and a nucleophilic site, offers a powerful tool for controlling the assembly of molecules in the solid state. researchgate.netrsc.org

Overview of Research Trajectories for 6'-Bromo-2,3'-bipyridine

Among the vast family of halogenated bipyridines, this compound has emerged as a compound of significant interest. Research efforts are increasingly directed towards harnessing its unique structural and reactive characteristics. Key research trajectories include its use as a versatile precursor in the synthesis of more complex, functionalized bipyridine ligands. The bromine atom at the 6'-position provides a strategic site for introducing a wide range of substituents, allowing for the fine-tuning of ligand properties for specific applications in catalysis and materials science. vulcanchem.com Furthermore, the specific isomerism of this compound influences its coordination geometry and subsequent complex properties, making it a valuable subject of study in the ongoing quest for novel materials and more efficient chemical transformations.

Synthetic Methodologies for this compound

The synthesis of this compound and its derivatives is a critical area of research, enabling access to this valuable building block for a range of applications. Various synthetic strategies have been developed, with metal-catalyzed cross-coupling reactions being a prominent and versatile approach.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed for the construction of the bipyridine core. vulcanchem.com This powerful method allows for the efficient formation of carbon-carbon bonds between appropriately functionalized pyridine precursors.

The Suzuki-Miyaura coupling is a highly effective method for synthesizing bipyridine derivatives. mdpi.comarkat-usa.org This reaction typically involves the coupling of a pyridine boronic acid or ester with a halopyridine in the presence of a palladium catalyst and a base. mdpi.comvulcanchem.com For instance, the reaction of a bromopyridine derivative with a pyridine boronic ester can yield the desired bipyridine scaffold. vulcanchem.com The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. vulcanchem.com

Stille coupling represents another important tool for the synthesis of bipyridines, involving the reaction of an organotin compound with a halogenated pyridine. mdpi.compreprints.org This method is known for its high reactivity, sometimes succeeding where other coupling reactions may not. mdpi.com However, a significant drawback of Stille coupling is the toxicity associated with the organotin reagents. mdpi.compreprints.org

Negishi coupling, which utilizes organozinc reagents, provides an alternative pathway for the synthesis of bipyridine derivatives. mdpi.compreprints.org This method has been shown to be effective for the coupling of 2-pyridyl zinc halides with bromopyridines, offering a complementary approach to other cross-coupling reactions. preprints.org

Other Synthetic Approaches

Beyond the widely used cross-coupling reactions, other methods have been explored for the synthesis of bipyridines. These include traditional methods like the Ullmann and Wurtz couplings, as well as more modern electrochemical approaches.

The Ullmann coupling is a classical method for forming symmetrical bipyridines through the copper-mediated homocoupling of aryl halides. mdpi.compreprints.org Similarly, the Wurtz reaction can be used to obtain symmetrical bipyridines by reacting organic halides with sodium. mdpi.com While these methods are useful, they often require harsh reaction conditions, such as high temperatures. mdpi.compreprints.org

Electrochemical methods are emerging as a more environmentally friendly approach to bipyridine synthesis. mdpi.com These techniques can avoid the use of toxic and expensive reagents. For example, nickel-catalyzed electroreductive homocoupling of bromopyridines has been reported to be a simple and efficient method for synthesizing bipyridines with high yields. mdpi.com

Structural and Spectroscopic Characterization

A thorough understanding of the molecular structure and spectroscopic properties of this compound is essential for predicting its reactivity and designing new applications.

Crystallographic Data and Molecular Geometry

Single-crystal X-ray diffraction studies provide definitive information about the three-dimensional structure of this compound and its derivatives in the solid state. For example, the crystal structure of a rhenium(I) complex containing a 6-bromo-2,2'-bipyridine (B106941) ligand has been determined, revealing the coordination geometry around the metal center. researchgate.net In general, 2,2'-bipyridine (B1663995) molecules tend to be planar with a trans-conformation in the solid state. mdpi.com The introduction of a bromine atom can influence intermolecular interactions, such as halogen bonding, which can play a significant role in the crystal packing. nih.govrsc.org

Spectroscopic Profile

Spectroscopic techniques are invaluable for characterizing this compound and its derivatives.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of a bipyridine derivative will show characteristic absorption bands corresponding to the vibrations of the pyridine rings and any substituents. For instance, in metal complexes of bipyridines, the IR spectrum can provide evidence of coordination to the metal ion. ijcce.ac.ir

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which is crucial for confirming the molecular formula of a newly synthesized compound. acs.org

Reactivity and Functionalization

The reactivity of this compound is largely dictated by the presence of the bromine atom and the electronic nature of the pyridine rings.

Nucleophilic Aromatic Substitution

The bromine atom on the bipyridine ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) reaction. smolecule.comvulcanchem.com This allows for the introduction of a wide range of functional groups, such as amines and alkoxides, often facilitated by a copper(I) catalyst. vulcanchem.com Interestingly, trimethylammonium-substituted bipyridines have been shown to be highly reactive towards SNAr reactions, even more so than their halogenated counterparts. acs.org

Further Cross-Coupling Reactions

The bromo-substituted bipyridine can itself serve as a substrate for further cross-coupling reactions, such as Stille or Negishi couplings. vulcanchem.com This enables the introduction of aryl, alkenyl, or alkynyl groups at the position of the bromine atom, providing a pathway to more complex and highly functionalized bipyridine ligands. vulcanchem.com

Coordination Chemistry

As a bidentate ligand, this compound can coordinate to metal ions through its two nitrogen atoms, forming stable complexes. smolecule.com The electronic properties of the resulting metal complex can be tuned by the nature of the substituents on the bipyridine ligand. For example, electron-donating groups can increase the electron density on the metal center, which can influence its catalytic activity. The coordination of bipyridine ligands to metals like copper(I) has been studied, revealing distorted trigonal geometries in some cases. iucr.org

Applications in Catalysis and Materials Science

The unique properties of this compound and its derivatives have led to their application in various fields, most notably in catalysis and materials science.

Homogeneous and Heterogeneous Catalysis

Bipyridine ligands are widely used in homogeneous catalysis, where they form complexes with transition metals to create active catalysts for a variety of organic transformations. smolecule.com Halogenated bipyridines, including bromo-substituted derivatives, can be used to create cyclopalladated complexes that exhibit enhanced catalytic activity in cross-coupling reactions like the Heck and Suzuki reactions. vulcanchem.com Furthermore, these ligands can be immobilized on solid supports to create heterogeneous catalysts, which offer the advantage of easy separation and recyclability. smolecule.com

Luminescent Materials and Organic Electronics

Bipyridine derivatives are key components in the development of luminescent materials and organic electronic devices. Lanthanide complexes of functionalized bipyridines, for instance, can exhibit strong luminescence, making them suitable for applications in OLEDs and bioimaging. vulcanchem.com The ability of bipyridine ligands to participate in metal-to-ligand charge transfer (MLCT) processes is crucial for the development of light-emitting devices. smolecule.com

Supramolecular Chemistry and Crystal Engineering

The ability of halogenated bipyridines to participate in halogen bonding has made them valuable building blocks in supramolecular chemistry and crystal engineering. nih.govresearchgate.net Halogen bonds, along with other noncovalent interactions, can be used to direct the assembly of molecules into well-defined one-, two-, or three-dimensional architectures. nih.govfigshare.com This control over solid-state structure is essential for the design of new materials with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

342618-54-6

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

IUPAC Name

2-bromo-5-pyridin-2-ylpyridine

InChI

InChI=1S/C10H7BrN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h1-7H

InChI Key

MYKJUTJKRCFNNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 6 Bromo 2,3 Bipyridine

Direct Bromination and Regioselective Functionalization Techniques

Direct bromination offers a straightforward route to halogenated bipyridines, though achieving high regioselectivity can be challenging. The electronic properties of the pyridine (B92270) rings and steric hindrance are key factors that dictate the position of substitution.

Bromination of 2,3'-bipyridine (B14897) Derivatives

The direct bromination of a 2,3'-bipyridine core is a viable method for synthesizing brominated derivatives. evitachem.com The position of bromination is influenced by the electronic nature of the two distinct pyridine rings. For 2,3'-bipyridine, the pyridine ring that is not connected at the 2-position is generally more susceptible to electrophilic attack. The synthesis of related compounds, such as 6-bromo-4,4'-dimethyl-2,2'-bipyridine, is achieved through the selective bromination of the parent dimethyl-bipyridine. This high regioselectivity is attributed to the electronic and steric influences of the existing substituents.

In some cases, radical bromination methods, like Barton's radical decarboxylative bromination, have been reported for related bipyridine derivatives, although this is less common. Another approach involves the halogenation of pyridine N-oxides, which can be a precursor step to achieving specific substitution patterns. acs.org For instance, substituted bipyridines can be prepared by the direct coupling of pyridine N-oxides with halopyridines using a palladium catalyst. acs.org

Controlled Conditions for Selective Bromination

Achieving regioselectivity in the bromination of bipyridines requires careful control of reaction conditions. Factors such as the choice of brominating agent, solvent, and temperature are critical. For example, the synthesis of 6-Bromo-4,4'-dimethyl-2,2'-bipyridine involves dissolving the starting material in a solvent like dichloromethane (B109758) and slowly adding bromine to prevent over-bromination.

N-Bromosuccinimide (NBS) is a common reagent for radical bromination, often used with a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. While often used for brominating methyl groups on a bipyridine ring, its application for direct ring bromination requires careful tuning. For instance, a two-step protocol involving the oxidation of the parent bipyridine to an N-oxide, followed by bromination with reagents like POBr₃, can offer a controlled route to specific bromo-derivatives.

The synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines has been achieved through various methods, highlighting that specific isomers often require tailored synthetic strategies. acs.org The use of sealed reactors for bromination at elevated temperatures (e.g., 180 °C) can also be employed to drive the reaction towards a specific product, although this can sometimes lead to a mixture of products requiring careful purification.

Metal-Catalyzed Cross-Coupling Strategies

Metal-catalyzed cross-coupling reactions are powerful and versatile tools for constructing the C-C bond between the two pyridine rings, offering high yields and functional group tolerance. orgsyn.orgorgsyn.org These methods can be used to either build the 2,3'-bipyridine skeleton from two separate pyridine precursors or to further functionalize a pre-existing bromo-bipyridine.

Suzuki-Miyaura Coupling Reactions for 6-Bromo-2,3'-bipyridine Precursors and Derivatization

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between aryl or heteroaryl groups. mdpi.com It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. mdpi.compreprints.org This reaction can be used to synthesize bipyridine structures by coupling a pyridylboronic acid with a bromopyridine. mdpi.com However, a common issue is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its activity. mdpi.com

For the synthesis of a 6'-substituted-2,3'-bipyridine, one could envision a Suzuki coupling between a 2-pyridylboronic acid derivative and a 2-bromo-5-halopyridine. The choice of catalyst and ligands is crucial for success. For example, catalysts like Pd(PPh₃)₄ with Na₂CO₃ as a base are common, though yields can be moderate. mdpi.com More advanced catalytic systems, such as those using cyclopalladated ferrocenylimine or imidazolium (B1220033) salt-based ligands, have been developed to improve yields and catalyst turnover numbers. mdpi.com

The 6'-Bromo-2,3'-bipyridine molecule itself is a valuable substrate for further derivatization via Suzuki coupling. The bromine atom can be readily displaced by coupling with various aryl or vinyl boronic acids to introduce new functional groups at the 6'-position. evitachem.com

Table 1: Examples of Suzuki-Miyaura Coupling for Bipyridine Synthesis

ReactantsCatalyst/LigandBaseSolvent/ConditionsProduct TypeYieldReference
Pyridyl boronic acids + BromopyridinesPd(PPh₃)₄Na₂CO₃-Bipyridines50-65% mdpi.com
3-Pyridine boronic pinacol (B44631) ester + Pyridyl halidesCyclopalladated ferrocenylimine-High Temperature, No inert gasBipyridinesHigh mdpi.com
2-Pyridineboronic acid N-phenyldiethanolamine ester + BromopyridinesPdCl₂(PPh₃)₂ (5 mol%)--2,2'-Bipyridine-typeGood mdpi.compreprints.org
Arylboronic acids + Diethyl 2-bromoallylphosphonateNiSO₄·6H₂O / Cationic 2,2'-bipyridyl ligandK₂CO₃Water, 120 °C2-Aryl allylphosphonatesup to 93% acs.org

Stille Coupling Methods in Bipyridine Synthesis and Modification

The Stille coupling reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org This method is highly effective for synthesizing bipyridines and can proceed in cases where Suzuki coupling might be less effective. mdpi.com For instance, 5-Bromo-2,2'-bipyridine has been successfully synthesized via the Stille coupling of 2,5-dibromopyridine (B19318) with 2-trimethylstannylpyridine. acs.org

A general approach to a this compound could involve the Stille coupling between a 2-stannylpyridine and a 2,5-dibromopyridine. The reactivity difference between the two bromine atoms on the dibromopyridine would be key to achieving a selective mono-coupling. A significant drawback of the Stille reaction is the high toxicity of the organotin reagents. mdpi.comwikipedia.org

Table 2: Stille Coupling for Bipyridine Synthesis

Organotin ReagentHalide PartnerCatalystProductReference
2-Trimethylstannylpyridine2,5-DibromopyridinePd-based5-Bromo-2,2'-bipyridine acs.org
3- or 2-StannylpyridinesBromopyridinesCyclopalladated ferrocenylimine (1 mol%) with tricyclohexylphosphineBipyridines mdpi.com

Negishi Coupling Approaches for Carbon-Carbon Bond Formation

The Negishi coupling utilizes organozinc reagents to couple with organic halides, also typically catalyzed by palladium or nickel complexes. orgsyn.orgorgsyn.org This method is known for its high yields, mild reaction conditions, and excellent tolerance for a wide variety of functional groups. orgsyn.orgorgsyn.org It is a powerful tool for creating bipyridine structures. orgsyn.org

The synthesis of 2,2'-bipyridine (B1663995) derivatives has been reported through the Negishi coupling of 2-pyridyl zinc halides with bromopyridines, often using a palladium catalyst with a specific phosphine (B1218219) ligand like XPhos. researchgate.net A plausible route to this compound could involve the Negishi coupling of a 3-pyridylzinc halide with 2,6-dibromopyridine (B144722). The higher reactivity of the 2-halo position on the pyridine ring compared to the 3-halo position can allow for selective coupling. orgsyn.orgorgsyn.org For example, a Negishi reaction between 2-pyridylzinc bromide and 2,6-dibromopyridine yielded 6-bromo-2,2'-bipyridine (B106941) in 49% yield, demonstrating the feasibility of selective mono-coupling. rsc.org

Table 3: Negishi Coupling for Bromo-Bipyridine Synthesis

Organozinc ReagentHalide PartnerCatalyst/LigandSolventProductYieldReference
2-Pyridylzinc bromide2,6-DibromopyridinePd(PPh₃)₄THF6-Bromo-2,2'-bipyridine49% rsc.org
2-Pyridyl zinc halidesBromopyridinesPd(dba)₂ / XPhos-2,2'-Bipyridine derivatives- researchgate.net
2-Pyridyl zinc bromide2-Bromopyridine derivativesPd/Al₂O₃ (5 mol%)- (Microwave)2,2'-Bipyridine productsEnhanced preprints.org

Other Palladium and Nickel-Catalyzed Coupling Reactions

Beyond the more common cross-coupling methods, the synthesis of bipyridine derivatives, including 6-Bromo-2,3'-bipyridine, can be achieved through other palladium and nickel-catalyzed reactions. These methods often provide alternative pathways with distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance. mdpi.comorgsyn.org

Palladium-catalyzed reactions such as Stille and Negishi couplings are powerful tools for constructing the bipyridine framework. orgsyn.org Stille coupling, which utilizes organotin reagents, can produce various bipyridine compounds in moderate to good yields. orgsyn.org However, a significant drawback is the toxicity associated with tin reagents and the often-required harsh reaction conditions, such as refluxing in toluene (B28343) for extended periods. orgsyn.org Negishi coupling, on the other hand, employs organozinc reagents and is known for its high yields, mild conditions, and tolerance of a wide array of functional groups, including alkynes, nitriles, esters, and nitro groups. orgsyn.org The reactivity of halopyridines in Negishi coupling is generally higher for 2-halo-substituted pyridines compared to their 3-halo counterparts, which allows for selective coupling reactions in dihalo-substituted substrates. orgsyn.org

Nickel-catalyzed reductive homocoupling reactions present a cost-effective alternative to palladium-based systems for the synthesis of symmetrical bipyridines. mdpi.comnih.gov These reactions often employ nickel(II) salts in the presence of a reducing agent like zinc or manganese powder. mdpi.comnih.gov Ligand-free nickel-catalyzed dimerization of 2-chloropyridines using manganese powder as the reductant has been shown to be a simple and scalable method. nih.gov The choice of reducing agent is crucial, as using zinc dust can sometimes lead to hydrodehalogenation as a competing side reaction. nih.gov While these methods are typically used for synthesizing symmetrical bipyridines, they contribute to the broader understanding and development of nickel-catalyzed C-C bond formation.

Table 1: Comparison of Palladium and Nickel-Catalyzed Coupling Reactions for Bipyridine Synthesis

Coupling ReactionCatalyst System (Typical)Key FeaturesPotential Drawbacks
Stille Coupling Pd(PPh₃)₄, CuIModerate to good yields for various bipyridines. orgsyn.orgToxicity of organotin reagents, harsh reaction conditions. mdpi.comorgsyn.org
Negishi Coupling Pd(dba)₂, XPhosHigh yields, mild conditions, good functional group tolerance. mdpi.comorgsyn.orgPreparation and stability of organozinc reagents can be a concern. acs.org
Nickel-Catalyzed Homocoupling NiBr₂·3H₂O, Mn powderCost-effective, simple, scalable for symmetrical bipyridines. nih.govPrimarily for symmetrical bipyridines, potential for side reactions. mdpi.comnih.gov

Electrochemical Synthesis Routes and Their Advantages

Electrochemical methods are gaining traction as an environmentally friendly approach to synthesizing bipyridine derivatives. These techniques avoid the use of toxic and expensive reagents and often proceed under mild conditions. mdpi.com Nickel-catalyzed electroreductive homocoupling of bromopyridines in an undivided cell using a sacrificial anode (like zinc or iron) has been shown to be a simple and efficient method, with isolated yields reaching up to 98%. mdpi.compreprints.org

A key advantage of electrochemical synthesis is the generation of the active Ni(0) catalyst at a constant current density, eliminating the need for external phosphine ligands. mdpi.compreprints.org This method has been successfully applied to heterocoupling reactions as well, although statistical yields are often observed. mdpi.com Another innovative electrochemical approach involves the intramolecular coupling of N,N'-dipyridylureas, which allows for the synthesis of sterically hindered bipyridine derivatives. preprints.org The conformational alignment of the aryl groups in the urea (B33335) intermediate facilitates C-C bond formation upon single-electron reduction. preprints.org

The primary benefits of electrochemical synthesis include:

Reduced environmental impact: Avoids the use of harsh chemical reductants and oxidants. mdpi.com

Cost-effectiveness: Can utilize less expensive starting materials and catalysts. mdpi.com

Operational simplicity: Often requires straightforward experimental setups. mdpi.compreprints.org

High efficiency: Can achieve high isolated yields of the desired products. mdpi.com

Radical-Mediated Bromination and Functionalization

Radical-mediated pathways offer a distinct approach to the functionalization of pyridine rings. acs.org While direct radical bromination of an existing 2,3'-bipyridine to selectively install a bromine at the 6'-position is not a commonly reported high-yield method, radical chemistry plays a significant role in the broader functionalization of pyridine and bipyridine systems.

A notable strategy involves the generation of pyridyl radicals from halogenated pyridines through a single electron transfer (SET) process. mdpi.compreprints.org For instance, a bis-phenalenyl compound can act as a SET reagent to generate a pyridyl radical from a halogenated pyridine, which then couples with another pyridine molecule. mdpi.compreprints.org The presence of these organic radicals has been confirmed by electron spin resonance (ESR) measurements. mdpi.compreprints.org

Another approach is the photocatalytic functionalization of pyridines. acs.org This method utilizes the unique reactivity of pyridinyl radicals, which are generated upon single-electron reduction of pyridinium (B92312) ions. acs.org These radicals can then undergo effective coupling with other radical species. acs.org For example, a photochemical method has been developed for the functionalization of pyridines with radicals derived from allylic C-H bonds, resulting in the formation of a new C(sp²)-C(sp³) bond. acs.org

The Wohl-Ziegler bromination, a classic radical reaction using N-bromosuccinimide (NBS) and a radical initiator, is typically employed for the bromination of benzylic and allylic positions. beilstein-journals.org Its application to the direct bromination of specific positions on a bipyridine ring is less straightforward and can lead to a mixture of products. beilstein-journals.org However, NBS-mediated bromination in polar solvents can be used for bipyridine precursors, with selectivity influenced by steric and electronic factors.

Advanced Derivatization from 6-Bromo-2,3'-bipyridine as a Synthetic Intermediate

6-Bromo-2,3'-bipyridine is a versatile synthetic intermediate, with the bromine atom at the 6-position serving as a handle for a wide range of further transformations. vulcanchem.com This allows for the construction of more complex and functionally diverse molecules.

The bromine atom can be readily displaced through various cross-coupling reactions. For instance, Stille or Negishi couplings can be employed to introduce aryl, alkenyl, or alkynyl groups at the 6-position. vulcanchem.com This is a powerful strategy for creating extended π-conjugated systems, which are of interest in materials science.

Furthermore, the bromine can undergo nucleophilic aromatic substitution with amines or alkoxides, typically in the presence of a copper(I) catalyst. vulcanchem.com This allows for the introduction of nitrogen- and oxygen-based functional groups.

The bipyridine core of the molecule also acts as a bidentate ligand, capable of coordinating with a variety of metal ions. vulcanchem.com This property is exploited in the formation of metal complexes with applications in catalysis and materials science. For example, cyclopalladated complexes of bipyridine derivatives have shown enhanced catalytic activity in Heck and Suzuki reactions. vulcanchem.com Additionally, lanthanide complexes, such as those with Europium(III) and Terbium(III), can exhibit strong luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and bioimaging. vulcanchem.com

The palladium-catalyzed coupling of 6,6'-dibromo-2,2'-bipyridine with arylacetylenes has been reported, demonstrating the utility of brominated bipyridines in synthesizing diethynyl-substituted bipyridyls. cdnsciencepub.com This highlights the potential for similar derivatizations starting from 6-Bromo-2,3'-bipyridine to create novel ligands and materials.

Advanced Reactivity and Mechanistic Investigations of 6 Bromo 2,3 Bipyridine

Nucleophilic Substitution Reactions at the Brominated Position

The bromine atom at the 6'-position of the 2,3'-bipyridine (B14897) scaffold is susceptible to nucleophilic substitution, providing a direct route to functionalized derivatives. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the electron-withdrawing character of the pyridine (B92270) nitrogen atoms.

Common nucleophilic substitution reactions include:

Amination and Alkoxylation: The bromine atom can be displaced by amine and alkoxide nucleophiles. smolecule.com These transformations often require the presence of a copper(I) catalyst to proceed efficiently. vulcanchem.com

Cyanation: The introduction of a cyano group in place of bromine is another key transformation. In some cases, pre-activation of the bipyridine system, for instance through N-oxidation, can facilitate the nucleophilic attack by a cyanide source, such as trimethylsilyl (B98337) cyanide. researchgate.netvulcanchem.com Subsequent hydrolysis of the resulting nitrile can yield carboxylic acids. researchgate.net

However, in more complex systems, such as dihalogenated pyridines, simple nucleophilic substitutions can lack selectivity, leading to mixtures of products. rsc.org This highlights the importance of choosing appropriate reaction conditions to control the outcome. For example, regiochemical control of nucleophilic addition to a bipyridine ring has been achieved through preliminary mono-N-methylation. researchgate.net

Electrophilic Aromatic Substitution Patterns

While the bipyridine ring system is generally electron-deficient, it can undergo electrophilic aromatic substitution reactions, although this is less common than nucleophilic substitution. smolecule.com The presence of two electronegative nitrogen atoms and the electron-withdrawing bromine atom deactivates the rings towards electrophilic attack, often necessitating harsh reaction conditions. The substitution pattern is dictated by the directing effects of the nitrogen atoms and the bromine substituent, which guide incoming electrophiles to specific positions on the pyridine rings.

Homocoupling and Heterocoupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying 6'-Bromo-2,3'-bipyridine. The C-Br bond serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds.

Homocoupling Reactions: Symmetrical bipyridines can be synthesized through the homocoupling of bromopyridine precursors. mdpi.com Methods like the Ullmann reaction, which uses a stoichiometric amount of copper, or nickel-catalyzed couplings with a reducing agent like zinc powder, are effective for this purpose. mdpi.comresearchgate.net For instance, the combination of Pd(OAc)₂ and piperazine (B1678402) in DMF can facilitate the homocoupling of bromopyridines. mdpi.compreprints.org

Heterocoupling Reactions: Asymmetric bipyridines and more complex structures are readily accessed via heterocoupling reactions.

Suzuki-Miyaura Coupling: This is a widely used method for coupling this compound with various organoboron reagents (boronic acids or esters). mdpi.compreprints.org These reactions are typically catalyzed by palladium complexes, such as Pd(PPh₃)₄, in the presence of a base like Na₂CO₃. vulcanchem.commdpi.compreprints.org A significant challenge is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its activity. mdpi.com

Stille Coupling: This reaction involves the coupling of the bromobipyridine with an organostannane reagent, catalyzed by palladium. vulcanchem.compreprints.org While effective, a major drawback is the toxicity of the organotin compounds used. mdpi.compreprints.org

Negishi Coupling: In this method, an organozinc reagent is coupled with the bromobipyridine, also under palladium catalysis. vulcanchem.comorgsyn.org Negishi coupling is known for its high tolerance of various functional groups. orgsyn.org

The table below summarizes key features of these heterocoupling reactions for modifying bromopyridines.

ReactionCoupling PartnerTypical CatalystKey AdvantagesKey DisadvantagesReference
Suzuki-MiyauraOrganoboron ReagentsPd(PPh₃)₄, PdCl₂(dcpp)Mild conditions, low toxicity of reagents.Catalyst deactivation by bipyridine product. mdpi.compreprints.org
StilleOrganostannane ReagentsPd(PPh₃)₄Highly reactive, can proceed where Suzuki fails.Toxicity of organotin compounds. vulcanchem.commdpi.compreprints.org
NegishiOrganozinc ReagentsPd(PPh₃)₄High functional group tolerance, high yields.Sensitivity of organozinc reagents to air/moisture. vulcanchem.comorgsyn.org

Lithium-Halogen Exchange and Subsequent Quenching Reactions

Lithium-halogen exchange is a powerful technique for converting the C-Br bond into a highly nucleophilic C-Li bond. This transformation is typically achieved by treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78°C or lower). msstate.eduharvard.eduorgsyn.org

The reaction proceeds rapidly and is kinetically controlled, with the rate of exchange following the trend I > Br > Cl. wikipedia.org The mechanism can involve the formation of a hypervalent "ate-complex" intermediate. harvard.eduwikipedia.org The resulting 6'-lithio-2,3'-bipyridine is a potent nucleophile that can be "quenched" by reacting it with a wide variety of electrophiles. This two-step sequence allows for the introduction of numerous functional groups, including:

Alkyl groups (by reaction with alkyl halides).

Carbonyl groups (by reaction with aldehydes, ketones, or CO₂).

Hydroxyl groups (after quenching with an aldehyde/ketone and workup). msstate.edu

It is often crucial to use at least two equivalents of t-BuLi for the exchange, as the second equivalent reacts with the t-BuBr byproduct, preventing side reactions. orgsyn.org This method provides a complementary approach to cross-coupling reactions for the functionalization of the bipyridine core.

Chemo- and Regioselectivity in Complex Reaction Systems

When a molecule contains multiple reactive sites, achieving chemo- and regioselectivity becomes paramount. In derivatives of this compound that contain other halogen atoms, the difference in reactivity can be exploited for selective functionalization.

The general reactivity order for halogens in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. orgsyn.org This predictable trend allows for the selective coupling at the more reactive C-Br bond while leaving a less reactive C-Cl bond untouched. For example, studies on 2-bromo-6-chloropyridine (B1266251) nucleosides have shown that Pd-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, proceed with high chemoselectivity at the C-Br position. rsc.org This allows for the stepwise introduction of different substituents.

The table below illustrates this principle with data from reactions on a model bromo-chloropyridine system.

Starting MaterialReaction TypeReagentResultReference
2-Bromo-6-chloropyridine derivativeStille Couplingtributyl(2-pyridyl)stannaneSelective substitution of bromine. rsc.org
2-Bromo-6-chloropyridine derivativeSuzuki Couplingphenylboronic acid (1 equiv.)Selective substitution of bromine. rsc.org
2-Bromo-6-chloropyridine derivativeNucleophilic SubstitutionVarious nucleophilesUnselective, mixture of products. rsc.org

In contrast to the high selectivity of cross-coupling reactions, nucleophilic aromatic substitutions on the same dihalogenated systems were found to be unselective, yielding mixtures of products where both halogens were substituted. rsc.org This demonstrates that the choice of reaction type is critical for controlling the outcome in complex systems. The ability to perform lithium-halogen exchange selectively on a C-Br bond in the presence of a C-Cl bond further expands the synthetic utility of these intermediates. orgsyn.org

Coordination Chemistry of 6 Bromo 2,3 Bipyridine

Ligand Design Principles for Halogenated Bipyridines

Halogenated bipyridines, including 6'-Bromo-2,3'-bipyridine, are designed as ligands with tailored properties for specific applications in coordination chemistry. The introduction of halogen atoms onto the bipyridine framework serves several key purposes.

The presence of a bromine atom, as in this compound, can significantly influence the electronic properties of the ligand. Bromine is an electron-withdrawing group, which can affect the energy levels of the ligand's molecular orbitals. This, in turn, impacts the metal-to-ligand charge transfer (MLCT) energies in their metal complexes, a crucial factor in their photophysical and photochemical behaviors.

Furthermore, the steric bulk introduced by halogen substituents can be used to control the coordination geometry around a metal center. rsc.orgresearchgate.net By strategically placing halogens, chemists can encourage the formation of specific isomers or stabilize certain coordination numbers, thereby influencing the reactivity and catalytic activity of the resulting metal complexes. rsc.orgresearchgate.net The bromine atom at the 6'-position of 2,3'-bipyridine (B14897) also provides a reactive site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex and tailored ligand systems. vulcanchem.commdpi.com

Complex Formation with Transition Metal Ions

This compound and its isomers have been shown to form stable complexes with a variety of transition metal ions. The bidentate nature of the bipyridine core allows it to chelate to metal centers through its two nitrogen atoms, forming stable five-membered rings.

Palladium, Platinum, and Copper Complexes

Palladium: this compound and related halogenated bipyridines are utilized as ligands in palladium-catalyzed cross-coupling reactions. vulcanchem.com The resulting palladium complexes often exhibit enhanced catalytic activity in reactions like Suzuki-Miyaura and Stille couplings. vulcanchem.commdpi.com The bromo-substituent can also be the reactive site in such coupling reactions to build more complex molecular architectures. acs.orgnih.gov

Platinum: Platinum complexes incorporating halogenated bipyridine ligands have been synthesized and studied for their potential applications in materials science, particularly for their luminescence properties. acs.orgnih.gov For instance, platinum(II) complexes with ligands derived from 6-bromo-2,2'-bipyridine (B106941) can be oxidized to form stable platinum(IV) compounds, which exhibit interesting photophysical properties. acs.orgnih.gov

Copper: Copper(I) complexes with halogenated bipyridine ligands, such as 6-bromo-2,2'-bipyridine, have been investigated for their emissive properties. rsc.orgresearchgate.net These complexes often exhibit a distorted tetrahedral geometry, and the presence of the halogen can influence their photoluminescence quantum yields. rsc.orgresearchgate.net Copper(II) complexes with bipyridine ligands are also known and have been studied for their electrochemical properties. nih.govijcrcps.com

Ruthenium, Iridium, Rhodium, and Manganese Complexes

Ruthenium: Ruthenium complexes containing bipyridine ligands are well-known for their rich photochemistry and have been extensively studied for applications in solar energy conversion and as photosensitizers. nih.govacs.org The introduction of a bromo-substituent on the bipyridine ligand can modulate the redox potentials and excited-state properties of the resulting ruthenium complexes. nih.govacs.orgrsc.org For example, binuclear ruthenium(II) complexes with bipyridine-based bridging ligands have been synthesized and their electrochemical and photophysical properties investigated. rsc.org

Iridium: Iridium(III) complexes with bipyridine ligands are of great interest due to their strong spin-orbit coupling, which leads to efficient phosphorescence. acs.orgdur.ac.uk These complexes are prominent candidates for use in organic light-emitting diodes (OLEDs). The functionalization of the bipyridine ligand with a bromine atom can be used to tune the emission color and efficiency of the iridium complex.

Rhodium: Rhodium complexes with bipyridine ligands have been explored for their catalytic activities. polyu.edu.hkvulcanchem.com For instance, rhodium complexes with 6-methoxy-2,3'-bipyridine (B6602341) have been used in transfer hydrogenation reactions. vulcanchem.com The electronic and steric properties of halogenated bipyridine ligands can be tuned to optimize the performance of rhodium-based catalysts.

Manganese: Manganese complexes with bipyridyl ligands are being investigated for their potential in catalytic applications, including CO₂ reduction. A manganese(I) complex with a bipyridine ligand featuring a non-coordinating benzoic acid moiety has been synthesized and structurally characterized. iucr.org

Other Metal Ion Coordination Studies

Beyond the metals detailed above, halogenated bipyridines can coordinate to a wide range of other metal ions. For example, complexes with iron and zinc have been noted for their potential catalytic and biological applications. The ability of the bipyridine core to form stable chelates is a general feature that extends to many transition metals.

Structural Elucidation of Metal-6-Bromo-2,3'-bipyridine Complexes

The precise arrangement of atoms in metal complexes is crucial for understanding their properties and reactivity. X-ray crystallography is a primary tool for determining the solid-state structures of these compounds.

Crystal Structures and Coordination Geometries

The coordination geometry around the metal center in complexes with bipyridine ligands is most commonly octahedral or tetrahedral. numberanalytics.com In a typical octahedral complex, the bidentate bipyridine ligand occupies two adjacent coordination sites.

For example, the crystal structure of fac-tricarbonyl(6-bromo-2,2'-bipyridine-κ²N,N')-(nitrato-κO)rhenium(I) reveals a distorted octahedral geometry around the rhenium atom. up.ac.za The bipyridine ligand is coordinated in a bidentate fashion, with the remaining sites occupied by three carbonyl ligands and a nitrato group. up.ac.za The distortion from ideal octahedral geometry is evident in the bond angles. up.ac.za

Similarly, a manganese(I) complex, fac-bromido[2-(2,2′-bipyridin-6-yl)benzoic acid-κ²N,N′]tricarbonylmanganese(I), also exhibits a distorted octahedral geometry with the bipyridyl ligand coordinating to the metal center. iucr.org

The table below summarizes the coordination geometries of some representative metal complexes with substituted bipyridine ligands.

Metal IonLigand(s)Coordination GeometryReference(s)
Rhenium(I)6-bromo-2,2'-bipyridine, CO, NO₃Distorted Octahedral up.ac.za
Manganese(I)2-(2,2′-bipyridin-6-yl)benzoic acid, CO, BrDistorted Octahedral iucr.org
Copper(II)6,6'-bis(bromomethyl)-2,2'-bipyridine, ClFlattened Tetrahedral nih.gov
Copper(II)6,6'-bis(bromomethyl)-2,2'-bipyridine, Cl, H₂OSquare Pyramidal nih.gov
Nickel(II)6,6'-bis(bromomethyl)-2,2'-bipyridine, Cl, Br, H₂OSquare Pyramidal nih.gov

Solution-State Characterization Techniques

The characterization of this compound coordination complexes in solution relies on a suite of spectroscopic techniques to elucidate their structure, bonding, and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the formation of a metal complex and determining its structure in solution. nih.gov Upon coordination of the bipyridine ligand to a metal center, a downfield shift in the signals of the pyridine (B92270) ring protons is typically observed due to the donation of electron density from the ligand to the metal. The magnitude of these coordination-induced shifts provides insight into the metal-ligand bond strength. For paramagnetic complexes, NMR signals may be significantly broadened or shifted, providing information about the electronic structure and spin state of the metal ion. scielo.br Two-dimensional NMR techniques, such as COSY and NOESY, can be employed to confirm proton assignments and determine the spatial proximity of different parts of the complex. scielo.br

UV-Visible (UV-Vis) Absorption Spectroscopy : This technique is crucial for probing the electronic structure of the coordination complexes. ijcce.ac.ir Spectra of bipyridine complexes typically feature intense absorption bands in the UV region (below 350 nm) corresponding to ligand-centered π→π* transitions. nih.gov Upon complexation with transition metals, new, often less intense, bands appear in the visible region. These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-based d-orbital to a ligand-based π* orbital. nih.govacs.org The energy of the MLCT band is sensitive to the nature of the metal, its oxidation state, and the substituents on the ligand.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the vibrational modes of the complex. Changes in the C=C and C=N stretching frequencies of the bipyridine rings upon coordination can confirm the involvement of the nitrogen atoms in bonding to the metal center. ijcce.ac.iracs.org This technique is particularly useful when ancillary ligands, such as carbonyl (CO) or thiocyanate (B1210189) (NCS), are present, as their characteristic stretching frequencies are sensitive to the electronic environment of the metal center. acs.org

Electronic and Photophysical Properties of Coordination Complexes

The electronic and photophysical properties of bipyridine complexes are dictated by the interplay between the metal center and the ligand's electronic structure. The bromine atom on the this compound ligand is expected to act as an electron-withdrawing group, which can significantly modify these properties compared to an unsubstituted ligand.

The absorption of light, particularly in the MLCT band, populates an excited state. The fate of this excited state determines the photophysical properties, such as luminescence (fluorescence or phosphorescence). Many transition metal complexes with bipyridine ligands, especially those of Ru(II), Re(I), and Ir(III), are known to be luminescent. acs.orgnih.govnih.gov The emission typically originates from the lowest-energy triplet MLCT (³MLCT) state. acs.org

The energy of the emission is influenced by the energy gap between the ground and excited states. The presence of the electron-withdrawing bromine atom would be expected to lower the energy of the ligand's π* orbitals, thus red-shifting both the MLCT absorption and the resulting emission compared to complexes with unsubstituted bipyridine. The quantum yield (the efficiency of converting absorbed photons into emitted photons) and the lifetime of the excited state are critical parameters that are sensitive to the complex's structure and its interaction with the solvent environment. acs.org For example, some iridium(III) complexes with related brominated bipyridine ligands are known to be luminescent in solution at room temperature, with emission maxima around 630 nm. nih.gov

To illustrate the typical photophysical data obtained for such systems, the table below presents properties for a representative luminescent molybdenum complex.

Table 1: Illustrative Photophysical Data for a Representative Molybdenum(0) Bipyridine-Type Complex

Property Value Solvent Citation
Absorption Max (λ_abs) 550 nm Cyclohexane acs.org
Emission Max (λ_em) 720 nm Toluene (B28343) acs.org
Excited-State Lifetime (τ) 56 ns Toluene acs.org
Quantum Yield (Φ) 1.5% Toluene acs.org

Note: This data is for the complex [Mo(L³)₃] where L³ is a diisocyanide ligand with extensive π-conjugation, and is provided for illustrative purposes only.

Ligand Stability and Redox Behavior within Metal Complexes

The redox behavior of these complexes is typically investigated using electrochemical methods like cyclic voltammetry (CV). acs.orgresearchgate.net This technique provides information on the oxidation and reduction potentials of the metal center and the ligand. Bipyridine complexes often exhibit a metal-centered oxidation (e.g., Ru²⁺/Ru³⁺) and one or more ligand-centered reductions. acs.org

The electron-withdrawing bromine substituent on the this compound ligand is expected to make the ligand more difficult to reduce. Consequently, the ligand-based reduction potentials in its metal complexes would likely be shifted to more negative values compared to complexes of unsubstituted 2,3'-bipyridine. Conversely, the bromine atom would make the ligand a weaker σ-donor, which would make the metal center easier to oxidize, shifting the metal-centered oxidation potential to more positive values. rsc.org This tuning of redox potentials is a critical aspect of designing functional molecules for applications in catalysis and materials science. mdpi.com

The table below shows representative electrochemical data for related binuclear ruthenium complexes to illustrate the typical redox events observed.

Table 2: Illustrative Redox Potentials for Related Ruthenium Bipyridine Complexes

Complex Redox Couple Potential (V vs Ag/AgCl) Citation
Binuclear Ru(II) Complex Ru²⁺/Ru³⁺ (two-electron) +1.33 V rsc.org
Ligand-centered reduction -1.78 V acs.org
[Ru(bpy)₃]²⁺ (Reference) Ru²⁺/Ru³⁺ (one-electron) +1.30 V rsc.org
Ligand-centered reduction -2.22 V acs.org

Note: This data is for binuclear ruthenium complexes with oligothiophene bridges between bipyridine units and is provided for illustrative purposes only.

Applications of 6 Bromo 2,3 Bipyridine and Its Complexes in Catalysis

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-X Bond Formations)

Bipyridine ligands are fundamental to many metal-catalyzed cross-coupling reactions due to their ability to form stable chelate complexes with transition metals, thereby stabilizing the active catalytic species.

Palladium-Catalyzed Processes

In palladium catalysis, bipyridine ligands are widely used in reactions like Suzuki, Heck, and Stille couplings. mdpi.comorgsyn.org The electronic properties of the bipyridine ligand can significantly impact the efficiency of the catalytic cycle, including the rates of oxidative addition and reductive elimination. While "bromopyridines" are common coupling partners in these reactions to synthesize various bipyridine structures, mdpi.compreprints.org specific studies detailing the performance of a pre-formed 6'-Bromo-2,3'-bipyridine-palladium complex as the catalyst are not prominent in the literature.

Nickel-Catalyzed Transformations

Nickel catalysis has emerged as a cost-effective alternative to palladium for many cross-coupling reactions. Bipyridine-ligated nickel complexes are known to catalyze a range of transformations, including C-O and C-C bond formations. nih.gov Research on related systems, such as those using 6,6'-disubstituted bipyridines, shows that steric hindrance and electronic effects from the substituents are crucial for catalytic activity and selectivity. acs.org However, dedicated studies on nickel complexes of this compound are absent.

Oxidative Catalysis and Water Oxidation

Bipyridine complexes, particularly of ruthenium and copper, are extensively studied for their roles in oxidative catalysis, including the challenging process of water oxidation. The ligand framework stabilizes high-valent metal-oxo species that are key intermediates in these reactions. nih.govacs.org The synthesis of specialized ligands for this purpose, such as 2,2'-bipyridine-6,6'-dicarboxylic acid, sometimes starts from brominated precursors like 2-bromo-6-methylpyridine. researchgate.net This highlights the utility of bromo-substituted pyridines as synthetic intermediates rather than the direct use of a compound like this compound as the primary ligand in a well-defined water oxidation catalyst.

Catalyst Design and Ligand Performance Optimization

The design of effective catalysts relies on the strategic modification of ligands to control the behavior of the metal center. The introduction of substituents onto the bipyridine backbone is a primary strategy for this purpose. An electron-withdrawing bromine atom, as in this compound, would be expected to alter the electronic properties of a coordinated metal. This can affect catalyst stability, activity, and selectivity. For instance, in some nickel-catalyzed reactions, the properties of bipyridine ligands are systematically varied to understand structure-activity relationships and improve catalyst performance. acs.orgacs.org Without specific studies, the precise impact of the 6'-bromo substitution on the 2,3'-bipyridine (B14897) scaffold remains a matter of scientific extrapolation rather than documented fact.

Heterogeneous Catalysis and Supported Systems

Immobilizing homogeneous catalysts onto solid supports is a key strategy for improving catalyst recyclability and simplifying product purification. Bipyridine-based ligands can be functionalized to allow for grafting onto supports like silica (B1680970), alumina, or polymers. preprints.org A bromo-substituent, such as that on this compound, could potentially be used as a handle for subsequent reactions to anchor the ligand to a support. However, the literature does not provide specific examples of this compound being used to create such heterogeneous catalytic systems.

Applications of 6 Bromo 2,3 Bipyridine in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

The 6-Bromo-2,3'-bipyridine framework is integral to the design of ligands for luminescent metal complexes used in organic light-emitting diodes (OLEDs) and other electronic devices. The bromine atom influences the electronic properties of these materials, which can enhance charge transport and tune emission characteristics.

A notable application involves derivatives like 6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid, which acts as a ligand for lanthanide metals such as Europium(III) and Terbium(III). vulcanchem.com These complexes are highly luminescent and suitable for electroluminescent devices. vulcanchem.com Europium(III) complexes incorporating this ligand, for instance, are effective red emitters, a crucial component for full-color display technology. vulcanchem.com These complexes exhibit a strong, narrow emission band in the red region of the spectrum, which is a desirable characteristic for achieving high color purity in OLED displays. vulcanchem.com

Detailed research findings show that Europium complexes with the 6-bromo-[2,3'-bipyridine]-5'-carboxylic acid ligand produce a specific emission profile suitable for red OLEDs. vulcanchem.com

Table 1: Electroluminescent Properties of an Europium(III) Complex using a 6-Bromo-2,3'-bipyridine Derivative

Property Value Application
Emission Wavelength 612 nm Red Emitter in OLEDs
CIE Coordinates (0.65, 0.35) High Purity Red Light

Data sourced from research on 6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid. vulcanchem.com

Supramolecular Chemistry and Functional Assemblies

In supramolecular chemistry, 6-Bromo-2,3'-bipyridine and its derivatives are employed as versatile building blocks for creating large, well-organized molecular systems. The bipyridine unit functions as a bidentate ligand, meaning it can bind to a metal ion through its two nitrogen atoms to form stable complexes. vulcanchem.com This coordination is fundamental to the self-assembly of complex architectures like metal-organic frameworks (MOFs).

The presence of the bromine atom can introduce specific, non-covalent interactions, such as halogen bonding, which can direct the self-assembly process and stabilize the resulting supramolecular structure. smolecule.com This allows for the precise construction of functional assemblies with tailored properties. smolecule.com

A key application in this area is the integration of bipyridine units into porous materials. For example, bipyridine-based periodic mesoporous organosilicas (PMOs) have been synthesized to serve as hosts for lanthanide ions. rsc.org These materials are highly ordered, hollow structures that can be functionalized for specific tasks, such as chemical sensing, by leveraging their unique combination of a robust framework and accessible, functional pores. rsc.org

Development of Chemical Sensors and Probes

The unique photophysical properties of metal complexes derived from 6-Bromo-2,3'-bipyridine make them excellent candidates for chemical sensors. These sensors often operate on the principle of fluorescence quenching or enhancement upon binding to a target analyte.

Derivatives such as 6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid have been functionalized to create sensors that can selectively detect metal ions. vulcanchem.com Research has shown that these materials can detect copper (Cu²⁺) and iron (Fe³⁺) ions in aqueous solutions through a noticeable quenching of their fluorescence. vulcanchem.com For copper ions, a very low detection limit has been achieved, highlighting the sensitivity of these probes. vulcanchem.com

Furthermore, when bipyridine-based materials, like the periodic mesoporous organosilicas mentioned previously, are grafted with luminescent lanthanide ions (e.g., Eu³⁺ or Tb³⁺), they can function as multifunctional chemical sensors. rsc.org These hybrid materials have demonstrated selectivity in detecting specific metal ions, including Cu²⁺, Co²⁺, and Fe³⁺, through changes in their light-emitting properties. rsc.org In addition to ions, these assemblies can detect organic molecules; a distinct luminescence quenching has been observed in the presence of acetone, indicating a high selectivity for this solvent over others. rsc.org

Table 2: Chemical Sensing Applications of 6-Bromo-2,3'-bipyridine Based Materials

Sensor Material Base Target Analyte Principle Detection Limit
6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid derivative Cu²⁺ Fluorescence Quenching 0.1 μM
6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid derivative Fe³⁺ Fluorescence Quenching Not specified
Lanthanide-grafted bipyridine PMO Cu²⁺, Co²⁺, Fe³⁺ Luminescence Response Ion-selective
Lanthanide-grafted bipyridine PMO Acetone Luminescence Quenching Solvent-selective

Data sourced from multiple studies on bipyridine derivatives and assemblies. vulcanchem.comrsc.org

Integration into Polymer Chemistry and Conductive Materials

The 6-Bromo-2,3'-bipyridine unit can be incorporated into polymer structures to create advanced functional materials. The reactive bromine site allows for further chemical modifications, such as cross-coupling reactions, to link the bipyridine unit into a polymer backbone.

A significant example of this integration is the formation of hybrid organic-inorganic polymers. Bipyridine units can be used as organic linkers in the synthesis of periodic mesoporous organosilicas (PMOs). rsc.org These materials are created through the co-condensation of a silica (B1680970) precursor and an organosilane containing the bipyridine moiety. The result is a robust, porous polymer network where the bipyridine units are covalently integrated into the silica framework. These hybrid materials combine the stability and structural integrity of silica with the functional properties (e.g., metal chelation, luminescence) of the bipyridine unit, making them suitable for applications in catalysis and sensing. rsc.org

Solar Cell Applications

In the field of photovoltaics, materials derived from 6-Bromo-2,3'-bipyridine have shown promise for improving the performance of solar cells. Specifically, its derivatives have been integrated into perovskite solar cells (PSCs), a next-generation solar technology known for its high efficiency. vulcanchem.comambeed.com

Table 3: Performance of Perovskite Solar Cell with 6-Bromo-2,3'-bipyridine Derivative

Device Configuration Power Conversion Efficiency (PCE) Role of Bipyridine Derivative
Standard (Control) 18.2% -
With Bipyridine Derivative 20.1% Component of Hole-Transport Layer

Data sourced from research on 6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid. vulcanchem.com

Theoretical and Computational Chemistry of 6 Bromo 2,3 Bipyridine

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory provides a fundamental framework for understanding the electronic structure of 6'-Bromo-2,3'-bipyridine. The molecule is composed of two interconnected pyridine (B92270) rings, which are aromatic heterocyclic systems. The electronic structure is primarily defined by the delocalized π-system extending across both rings and the influence of the nitrogen lone pairs and the bromine substituent.

The key molecular orbitals in bipyridine systems are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals dictate the molecule's electronic properties, including its reactivity and spectroscopic behavior.

HOMO: In bipyridine derivatives, the HOMO is typically a π-orbital distributed across the two aromatic rings. The presence of the electron-donating nitrogen atoms raises the energy of these orbitals compared to benzene.

LUMO: The LUMO is generally a π* (pi-antibonding) orbital, also delocalized over the bipyridine framework. The energy of the LUMO is a crucial factor in the molecule's ability to accept electrons, which is particularly relevant in the formation of metal complexes and in redox reactions.

The bromine atom at the 6'-position significantly influences the electronic structure through both inductive and resonance effects.

Inductive Effect: As an electronegative atom, bromine exerts a sigma-withdrawing (-I) effect, which lowers the energy of the σ and π orbitals.

Resonance Effect: The lone pairs on the bromine atom can participate in resonance, donating electron density into the π-system (+R effect).

Computational calculations on related brominated pyridines and bipyridines would precisely quantify these effects. For instance, the HOMO-LUMO gap is a critical parameter that correlates with the chemical reactivity and the energy of the lowest electronic transition. A smaller gap generally implies higher reactivity.

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Bipyridine This table provides illustrative data based on typical DFT calculations for bipyridine derivatives to demonstrate the type of information generated from electronic structure analysis.

OrbitalEnergy (eV)Primary CharacterTypical Localization
LUMO+1-0.95πDelocalized over both pyridine rings
LUMO-1.54πDelocalized over both pyridine rings
HOMO-6.21πDelocalized over both pyridine rings
HOMO-1-6.89n/πLone pairs on Nitrogen atoms and π-system

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and mapping potential energy surfaces. mdpi.com For a molecule like this compound, theoretical predictions can provide invaluable insights into its synthesis and subsequent reactivity, such as in cross-coupling reactions or nucleophilic aromatic substitution (SNAr).

A typical computational workflow to predict a reaction mechanism involves:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm that optimized structures are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states) on the potential energy surface.

Energy Profile Construction: By calculating the relative energies of all stationary points, a reaction energy profile (or landscape) is constructed. The height of the energy barrier between reactants and products (the activation energy) determines the reaction rate.

For example, in the synthesis of bipyridines via cross-coupling, computational models can help rationalize the efficiency of different catalysts or the effect of substituents. mdpi.com The "Distortion/Interaction" or "Activation Strain" model is a common theoretical tool used to analyze reaction barriers. researchgate.net It partitions the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the stabilizing interaction energy between the distorted reactants in the transition state. researchgate.net This analysis can reveal whether a reaction is controlled by steric hindrance (high distortion energy) or electronic effects (favorable or unfavorable interaction energy).

Ligand Field Theory and Metal-Ligand Interactions

When this compound acts as a ligand in a coordination complex with a transition metal, Ligand Field Theory (LFT) is used to describe the electronic structure and bonding. wikipedia.org LFT is an application of MO theory to coordination compounds and provides a more complete picture than the simpler Crystal Field Theory by considering the covalent nature of metal-ligand bonds. wikipedia.org

As a bidentate ligand, this compound coordinates to a metal center through the lone pairs on its two nitrogen atoms. The interaction between the ligand's orbitals and the metal's valence d-orbitals leads to the formation of new bonding, non-bonding, and antibonding molecular orbitals.

σ-Bonding: The nitrogen lone pairs donate electron density to the metal's empty d-orbitals (specifically the eg set in an octahedral field), forming strong σ-bonds. wikipedia.org

π-Interactions (Back-bonding): The empty π* orbitals of the bipyridine ligand can accept electron density from the metal's filled d-orbitals (the t2g set in an octahedral field). This process, known as π-back-bonding, strengthens the metal-ligand bond and is a defining feature of strong-field ligands like bipyridines.

These interactions lift the degeneracy of the metal's d-orbitals. In an octahedral complex, the five d-orbitals split into a lower-energy t2g set and a higher-energy eg set. libretexts.org The energy difference between these sets is known as the ligand field splitting parameter (Δo). Bipyridine is considered a strong-field ligand, meaning it causes a large Δo. This large splitting often leads to low-spin electron configurations for d4–d7 metal ions. uci.edu The bromine substituent can subtly modulate the π-acceptor ability of the ligand, which in turn would influence the magnitude of Δo and the resulting magnetic and spectroscopic properties of the complex.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations can predict a wide range of properties for its ground state.

Ground State Properties:

Optimized Geometry: DFT can accurately predict bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of HOMO-LUMO energies, molecular electrostatic potential maps, and atomic charges provides a detailed picture of electron distribution and reactivity sites.

Spectroscopic Properties: DFT can simulate vibrational frequencies (IR and Raman spectra) and NMR chemical shifts.

A DFT study on a related compound, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, calculated a HOMO-LUMO energy gap of 2.3591 eV using the B3LYP functional, demonstrating the type of quantitative data that can be obtained. nih.gov

Excited State Properties: To study the excited states, which are crucial for understanding photophysical properties like absorption and emission, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. nih.gov TD-DFT calculations can predict:

Vertical Excitation Energies: These correspond to the energies of light absorption, allowing for the simulation of UV-Visible absorption spectra.

Oscillator Strengths: This value indicates the intensity of an electronic transition.

Nature of Transitions: TD-DFT provides information about which molecular orbitals are involved in an electronic transition (e.g., π → π* or n → π*). In metal complexes, it can distinguish between metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (IL) transitions. uu.nl

For a molecule like this compound, the lowest energy transitions would be expected to be of π → π* character. In its metal complexes, low-energy MLCT bands are often observed, which are responsible for the rich photochemistry of many bipyridine complexes. nih.gov

Table 2: Illustrative DFT-Calculated Properties for a Bipyridine Derivative This table presents typical data that would be generated from a DFT/TD-DFT calculation on a molecule like this compound.

PropertyCalculated ValueMethod
Ground State Dipole Moment2.5 DebyeB3LYP/6-311G(d,p)
HOMO Energy-6.21 eVB3LYP/6-311G(d,p)
LUMO Energy-1.54 eVB3LYP/6-311G(d,p)
HOMO-LUMO Gap4.67 eVB3LYP/6-311G(d,p)
First Singlet Excitation (S1)3.88 eV (320 nm)TD-DFT/B3LYP
S1 Oscillator Strength0.15TD-DFT/B3LYP
S1 Transition CharacterHOMO → LUMO (π → π*)TD-DFT/B3LYP

Q & A

What are the most common synthetic routes for 6'-Bromo-2,3'-bipyridine, and how do reaction conditions influence yields?

Basic Research Question
this compound is typically synthesized via cross-coupling reactions. A prominent method involves Kumada coupling between 5-bromo-2-methoxypyridine and 2-bromopyridine under nickel catalysis, followed by hydrolysis to remove the methoxy group . Alternative routes include Suzuki-Miyaura coupling , where brominated precursors (e.g., 6-bromo-2,2'-bipyridine derivatives) react with aryl boronic acids in the presence of palladium catalysts . Reaction conditions such as catalyst loading (e.g., Ni vs. Pd), temperature (60–100°C), and solvent polarity (THF or DMF) critically impact yields. For example, nickel-catalyzed reductive coupling of 2-halomethylpyridines achieves ~80% yield under optimized conditions .

How can researchers optimize the synthesis of this compound derivatives for asymmetric catalysis?

Advanced Research Question
To enhance enantioselectivity in asymmetric catalysis, steric and electronic tuning of the bipyridine scaffold is essential. For instance, introducing chiral auxiliaries via Suzuki coupling with binaphthyl boronic esters (e.g., (R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-2,2'-diethoxy-1,1'-binaphthyl) enables the synthesis of ligands like (R)-3a–3d . However, yields and enantiomeric excess (ee) depend on the substituent position: bulky groups at the 6' position improve steric hindrance but may reduce catalytic activity. A case study reported 92% conversion but only 4% ee in acetophenone hydrogenation using ligand (R)-3a, highlighting the need for iterative optimization of coupling partners and reaction matrices .

What analytical techniques are critical for characterizing this compound and its metal complexes?

Basic Research Question
Key techniques include:

  • X-ray crystallography : Resolves steric effects in coordination complexes (e.g., Cu(I) complexes with 6,6′-dimesityl-2,2′-bipyridine) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns; the bromo group at 6' causes distinct deshielding in adjacent protons .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and ligand-metal stoichiometry in ruthenium or iridium complexes .
  • UV-Vis and fluorescence spectroscopy : Used to study electronic transitions in photoluminescent applications (e.g., OLED materials) .

How does the bromo substituent at the 6' position influence the coordination chemistry of 2,3'-bipyridine ligands?

Advanced Research Question
The 6'-bromo group enhances electrophilicity, facilitating oxidative addition in cross-coupling reactions. In coordination chemistry, it acts as a σ-donor/π-acceptor , stabilizing low-oxidation-state metals (e.g., Cu(I) or Ru(II)). For example, in hybrid ligands like 6-carboxy-6’-phosphono-[2,2’-bipyridin]-1-ium chloride , the bromo group’s lability allows substitution with phosphonate esters, enabling modular ligand design . However, steric bulk from bromine can hinder axial coordination in octahedral complexes, necessitating structural adjustments (e.g., mesityl substituents to balance steric demand) .

What are the primary challenges in reconciling contradictory data on catalytic activity in this compound-based systems?

Advanced Research Question
Discrepancies often arise from:

  • Synthetic impurities : Trace halides or unreacted boronic acids in Suzuki coupling reduce catalytic efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may deactivate catalysts via coordination .
  • Substituent positional isomerism : Misassignment of bromo or methoxy groups (e.g., 2' vs. 3' positions) can lead to erroneous structure-activity conclusions . Rigorous purification (e.g., column chromatography with silica gel) and isotopic labeling (e.g., deuterated analogs) help mitigate these issues .

How is this compound utilized in materials science, particularly in optoelectronics?

Basic Research Question
This compound serves as a precursor for phosphorescent emitters in OLEDs. For example, iridium(III) complexes with fluorinated 2,3'-bipyridine ligands (e.g., 2’,6’-difluoro derivatives) exhibit pure blue emission due to enhanced electron-withdrawing effects from bromine and fluorine . The bromo group also enables post-functionalization via Sonogashira coupling to introduce ethynyl groups, extending π-conjugation for improved charge transport .

What strategies improve the hydrolytic stability of this compound-derived ligands in aqueous catalysis?

Advanced Research Question
To prevent hydrolysis of labile bromo or phosphonate groups:

  • Steric protection : Introducing bulky substituents (e.g., mesityl) at the 6' position shields the metal center from nucleophilic attack .
  • pH modulation : Maintaining mildly acidic conditions (pH 4–6) stabilizes protonated phosphonate-carboxylate ligands .
  • Chelate design : Bidentate or tridentate coordination (e.g., Ru(II) tris-bipyridine complexes) reduces ligand dissociation kinetics .

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